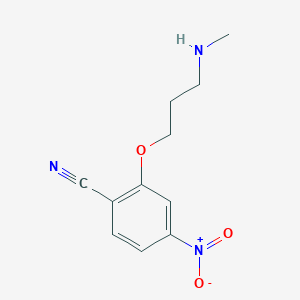
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a nitro group, and a propoxy group bearing a methylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile typically involves multiple steps:
Alkylation: The nitrated benzonitrile can then be subjected to alkylation with 3-chloropropanol in the presence of a base like potassium carbonate to introduce the propoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(3-(Methylamino)propoxy)-4-aminobenzonitrile.
Substitution: Various amides or esters depending on the nucleophile.
Oxidation: 2-(3-(Nitroso)propoxy)-4-nitrobenzonitrile.
Wissenschaftliche Forschungsanwendungen
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.
Wirkmechanismus
The mechanism of action of 2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The nitro and nitrile groups can participate in hydrogen bonding and electrostatic interactions, while the methylamino group can form covalent bonds with nucleophilic sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(Amino)propoxy)-4-nitrobenzonitrile: Lacks the methyl group on the amino substituent.
2-(3-(Methylamino)propoxy)-4-aminobenzonitrile: Has an amino group instead of a nitro group.
2-(3-(Methylamino)propoxy)-4-nitrobenzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it versatile for various chemical reactions and applications in different fields.
Eigenschaften
Molekularformel |
C11H13N3O3 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
2-[3-(methylamino)propoxy]-4-nitrobenzonitrile |
InChI |
InChI=1S/C11H13N3O3/c1-13-5-2-6-17-11-7-10(14(15)16)4-3-9(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |
InChI-Schlüssel |
DANWYCOLCCEQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)

![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)

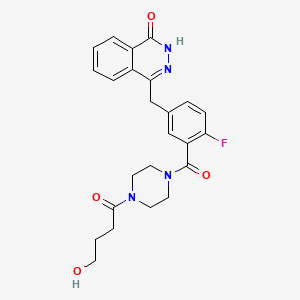
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)


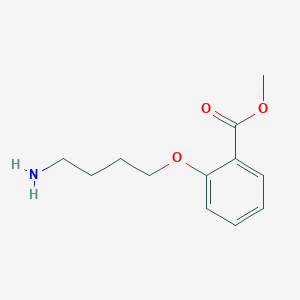
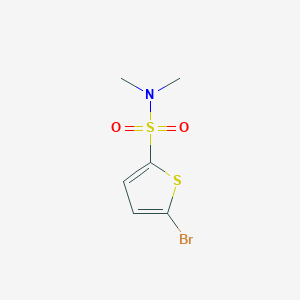
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)
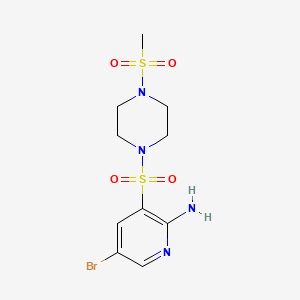
![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

